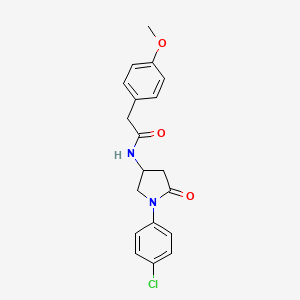

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

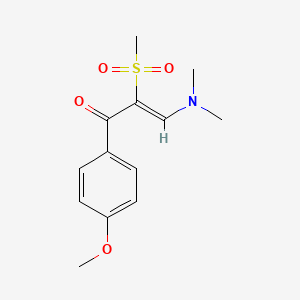

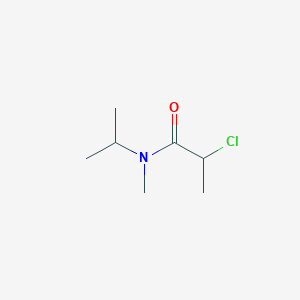

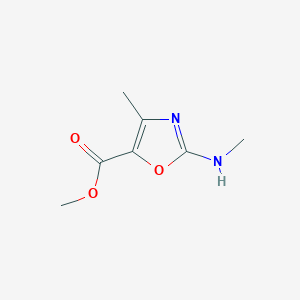

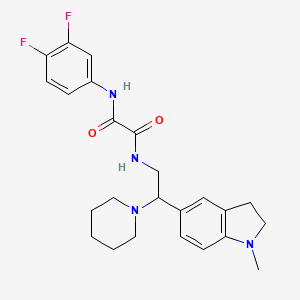

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The presence of the amide group can significantly influence the compound’s reactivity and properties. The compound also contains a pyrrolidinone ring, a five-membered lactam structure. Lactams are cyclic amides, and they are found in a variety of natural and synthetic compounds. The compound also contains chlorophenyl and methoxyphenyl groups, which can influence its physical and chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the amide bond as a key step. This could potentially be achieved through the reaction of an appropriate carboxylic acid or acid chloride with an amine. The pyrrolidinone ring could be formed through a cyclization reaction. The chlorophenyl and methoxyphenyl groups might be introduced through electrophilic aromatic substitution reactions or through the use of pre-functionalized starting materials .Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the amide group and the pyrrolidinone ring. These features can engage in hydrogen bonding and other intermolecular interactions, which can influence the compound’s conformation and reactivity. The chlorophenyl and methoxyphenyl groups are electron-withdrawing and electron-donating groups, respectively, which can influence the electronic distribution within the molecule .Chemical Reactions Analysis

As an amide, this compound would be expected to undergo reactions such as hydrolysis, particularly under acidic or basic conditions. The pyrrolidinone ring could potentially be opened under certain conditions. The chlorophenyl group might be susceptible to nucleophilic aromatic substitution reactions, while the methoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. As an amide, it might have a relatively high boiling point due to the potential for intermolecular hydrogen bonding. The presence of the chlorophenyl and methoxyphenyl groups could influence its solubility in different solvents .Scientific Research Applications

Antimicrobial and Antifungal Activities

A series of acetamide derivatives, including compounds structurally related to N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-methoxyphenyl)acetamide, have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds have demonstrated promising activities against various pathogenic microorganisms, indicating their potential as therapeutic agents in treating infections caused by bacteria and fungi (Debnath & Ganguly, 2015).

Anticancer Properties

Research has also delved into the synthesis of acetamide derivatives to evaluate their anticancer properties. Novel compounds have been created and tested on various cancer cell lines, including PANC-1, HepG2, and MCF7. Certain synthesized compounds, notably those incorporating structural elements similar to this compound, have shown high cytotoxicity against these cell lines, suggesting their potential in cancer therapy (Vinayak et al., 2014).

Green Chemistry Applications

In the realm of green chemistry, research has focused on the synthesis of related compounds through environmentally friendly methods. For example, the catalytic hydrogenation process has been applied to produce N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in dye production, demonstrating the potential for sustainable manufacturing practices in the chemical industry (Zhang Qun-feng, 2008).

Mechanism of Action

Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body. The amide group and the pyrrolidinone ring could potentially engage in hydrogen bonding with biological macromolecules, influencing its activity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3/c1-25-17-8-2-13(3-9-17)10-18(23)21-15-11-19(24)22(12-15)16-6-4-14(20)5-7-16/h2-9,15H,10-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHVAILQMRMZIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B2801786.png)

![1-(4-ethoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2801787.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2801799.png)

![4-[2-(5-Bromo-2-fluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2801804.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2801807.png)

![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2801809.png)